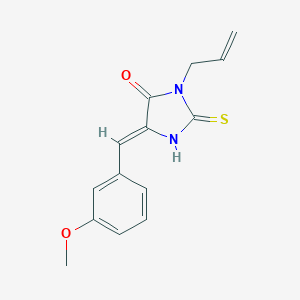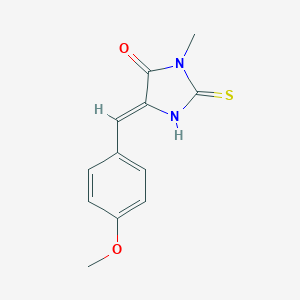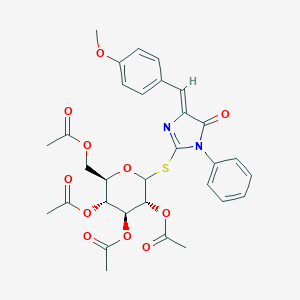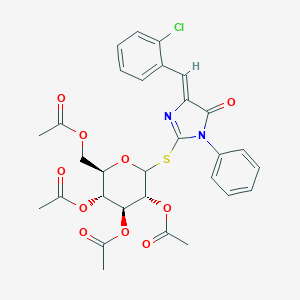![molecular formula C23H28N4O3S2 B303496 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that belongs to the class of tetrahydrothienoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mechanism of Action
The mechanism of action of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, it has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to inhibit the replication of certain viruses such as HIV-1 by inhibiting the activity of the reverse transcriptase enzyme.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low yield during the synthesis process, which makes it difficult to produce large quantities for laboratory experiments.
Future Directions
There are several future directions for the research on 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. One direction is to explore its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anticancer activity against different types of cancer cells. Additionally, further research is needed to explore its potential as an antiviral agent against other viruses besides HIV-1.
Synthesis Methods
The synthesis method of 3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide with 2-ethyl-3-oxobutanoic acid in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with 2-aminobenzothiophene in the presence of palladium on carbon and hydrogen gas to yield the final product. The yield of this reaction is around 50%.
Scientific Research Applications
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit antiviral activity by inhibiting the replication of certain viruses such as HIV-1.
properties
Product Name |
3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Molecular Formula |
C23H28N4O3S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-amino-6-(2-methylbutan-2-yl)-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H28N4O3S2/c1-4-23(2,3)14-5-10-18-13(11-14)12-17-19(24)20(31-22(17)27-18)21(28)26-15-6-8-16(9-7-15)32(25,29)30/h6-9,12,14H,4-5,10-11,24H2,1-3H3,(H,26,28)(H2,25,29,30) |
InChI Key |
DRBZWDIRUSGLRO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N |
Canonical SMILES |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)






